LogP Shift of ~2.3 Units vs. Unsubstituted Sultone Demonstrates Superior Lipophilicity
The computed logP (octanol-water partition coefficient) of 3-(trifluoromethyl)-1,2λ⁶-oxathiane-2,2-dione is 2.14, compared with -0.17 for the unsubstituted 1,2-oxathiane 2,2-dioxide (δ-valerosultone) [1]. This represents a ΔlogP of approximately 2.3 units, reflecting the pronounced lipophilicity imparted by the -CF₃ group.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.14 |
| Comparator Or Baseline | 1,2-Oxathiane 2,2-dioxide (unsubstituted δ-sultone, CAS 1633-83-6): -0.17 |
| Quantified Difference | ΔlogP ≈ 2.3 units (approximately 200× greater lipophilicity on the logarithmic scale) |
| Conditions | Computed values from chemical databases (ChemSRC for target, SIELC for comparator) |
Why This Matters
A ~2.3 logP increase translates to a roughly 200-fold increase in lipophilicity, which directly influences membrane permeability, metabolic stability, and partition behavior in both biological and separation systems – enabling applications in early-stage drug discovery and agrochemical lead optimization where matched molecular pairs differ only in the sultone handle.
- [1] SIELC Technologies. 1,2-Oxathiane, 2,2-dioxide (CAS 1633-83-6) property data. Available at: https://sielc.com/12-oxathiane-22-dioxide View Source
